Ropitoin
Description
Overview of Ropitoin as a Hydantoin (B18101) Derivative within Pharmaceutical Sciences
This compound is chemically identified as 5-(4-methoxyphenyl)-5-phenyl-3-[3-(4-phenylpiperidin-1-yl)propyl]imidazolidine-2,4-dione. Its molecular formula is C₃₀H₃₃N₃O₃, and it has a molecular weight of 483.6 g/mol . nih.govfda.govchemspider.com The core of the this compound structure is the imidazolidine-2,4-dione ring, which is the defining feature of hydantoin derivatives. wikipedia.orgontosight.aiennoreindiachemicals.comvizagchemical.com Hydantoins are a class of heterocyclic organic compounds that contain this specific ring structure. wikipedia.orgvizagchemical.com
Within pharmaceutical sciences, hydantoin derivatives constitute a significant class of compounds, with notable examples including phenytoin (B1677684) and fosphenytoin, used as anticonvulsants, and dantrolene, utilized as a muscle relaxant. wikipedia.orgvizagchemical.comnih.govresearchgate.net this compound is specifically highlighted as an example of an antiarrhythmic hydantoin. wikipedia.orgennoreindiachemicals.comvizagchemical.comnih.govresearchgate.net The presence of the hydantoin ring, along with its specific substitutions, contributes to this compound's pharmacological properties. ontosight.ai
Historical Trajectories of this compound Development and Initial Research Focus
The initial research focus on this compound centered on its potential as an antiarrhythmic agent. wikipedia.orgennoreindiachemicals.comvizagchemical.comnih.govresearchgate.netncats.io Early studies investigated its effects on cardiac tissues. Research conducted on guinea pig muscles and dog Purkinje fibers indicated that this compound caused a depression of the maximum upstroke velocity, a measure related to cardiac function and an indirect indicator of the sodium current magnitude. ncats.io This suggested an interaction with sodium channels, potentially at the same receptor site as other antiarrhythmic drugs like mexiletine (B70256) and quinidine. ncats.io
Articulating the Core Objectives and Rationale for Contemporary Academic Inquiry into this compound
Contemporary academic inquiry into this compound, while seemingly less extensive than for some other hydantoin derivatives, appears to be exploring areas beyond its initial antiarrhythmic focus. Research objectives in chemical and pharmaceutical sciences generally aim to characterize compounds, understand their mechanisms of action, synthesize novel derivatives, and explore potential therapeutic applications. paperwriter.comformpl.usscribbr.com
More recent research has investigated this compound in the context of cervical cancer cell lines. nih.gov One study identified this compound, among other compounds, through an in silico screen for high binding affinity compounds targeting the protein NFX1-123. nih.gov Subsequent in vitro studies showed that this compound reduced the protein level of NFX1-123 in cervical cancer cell lines and inhibited cellular growth, survival, and migration. nih.gov It also appeared to enhance the cytotoxicity of Cisplatin, a chemotherapy drug. nih.gov
This shift in research focus highlights a rationale for contemporary inquiry: to explore potential novel applications for compounds like this compound, even if their initial development in a different therapeutic area did not result in widespread clinical use. The identification of this compound's effect on NFX1-123 in cancer cells suggests a potential for repurposing or further investigation into its cellular and molecular interactions in oncology. nih.gov
The core objectives of current academic inquiry into this compound therefore include:
Investigating its interactions with specific cellular targets, such as NFX1-123. nih.gov
Evaluating its effects on cancer cell biology, including growth, survival, and migration. nih.gov
Exploring potential synergistic effects with existing therapeutic agents. nih.gov
Further characterizing its molecular mechanisms of action beyond the initially studied cardiac effects. nih.gov
This demonstrates a rationale driven by the potential to uncover new therapeutic possibilities for existing chemical structures through targeted screening and in vitro studies.
Here is a table summarizing some key properties and identifiers for this compound:
| Property | Value | Source |
| Molecular Formula | C₃₀H₃₃N₃O₃ | nih.govfda.govchemspider.com |
| Molecular Weight | 483.6 g/mol | fda.govchemspider.comacetherapeutics.com |
| PubChem CID | 41738 | nih.govfda.govcenmed.com |
| CAS Number | 56079-81-3 | nih.govfda.govcenmed.com |
| Chemical Class | Hydantoin Derivative, Antiarrhythmic Agent (Historically) | wikipedia.orgontosight.aivizagchemical.comncats.io |
| Predicted XLogP | 4.9 | nih.govuni.lu |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(4-methoxyphenyl)-5-phenyl-3-[3-(4-phenylpiperidin-1-yl)propyl]imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33N3O3/c1-36-27-15-13-26(14-16-27)30(25-11-6-3-7-12-25)28(34)33(29(35)31-30)20-8-19-32-21-17-24(18-22-32)23-9-4-2-5-10-23/h2-7,9-16,24H,8,17-22H2,1H3,(H,31,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKVGHCHHKKDBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CCCN3CCC(CC3)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50866532 | |
| Record name | 5-(4-Methoxyphenyl)-5-phenyl-3-(3-(4-phenylpiperidino)propyl)-2,4-imidazolidindion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50866532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56079-81-3 | |
| Record name | Ropitoin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056079813 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(4-Methoxyphenyl)-5-phenyl-3-(3-(4-phenylpiperidino)propyl)-2,4-imidazolidindion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50866532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ROPITOIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/417FG5371N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Pharmacodynamics of Ropitoin
Elucidation of Ion Channel Modulation by Ropitoin
Research into this compound's mechanism of action has focused significantly on its ability to modulate ion channels, key determinants of cellular excitability.
Effects on Voltage-Gated Sodium Channel Kinetics and Gating Properties
Voltage-gated sodium channels (NaV channels) are integral membrane proteins crucial for the initiation and propagation of action potentials in excitable cells. These channels exhibit complex gating properties, transitioning between closed, open, and inactivated states in a voltage- and time-dependent manner. The rapid influx of sodium ions through these channels is responsible for the fast depolarization phase (phase 0) of the action potential.
Studies have indicated that this compound causes a depression of the maximum upstroke velocity of the action potential, which serves as an indirect measure of the magnitude of the sodium current. This effect suggests an interaction with voltage-gated sodium channels, leading to an inhibition of sodium influx. This compound is believed to bind to a receptor site within the sodium channel, potentially the same site as other antiarrhythmic compounds like mexiletine (B70256) and quinidine.
Further investigation into the kinetic effects of this compound has revealed that the compound induces a very slow component of recovery of the maximum upstroke velocity. This slow recovery is dependent on the membrane potential, being faster at more hyperpolarized potentials, and is also influenced by pH, with acidosis considerably slowing the recovery. This voltage- and pH-dependent slow recovery from inactivation is posited to explain the frequency-dependent effects observed with this compound.
While the precise quantitative details of this compound's effects on specific sodium channel kinetic parameters and gating transitions (e.g., activation, inactivation, deactivation rates) are not extensively detailed in the available search results, the observed depression of upstroke velocity and induction of slow recovery from inactivation are consistent with a modulation of sodium channel function.
Investigations into Potential Influence on Voltage-Gated Potassium Channels
Voltage-gated potassium channels play a critical role in the repolarization phase of the action potential and in regulating neuronal excitability. Changes in potassium channel function can significantly impact action potential duration and firing patterns.
While this compound's effects on action potential duration in cardiac tissues have been documented, which indirectly suggests a potential influence on ion currents contributing to repolarization (including potassium currents), direct research findings specifically elucidating this compound's modulation of voltage-gated potassium channels are not prominently featured in the examined literature. Some studies on other compounds highlight the importance of potassium channel modulation in regulating excitability and synaptic transmission, but a direct link with detailed mechanisms for this compound was not established in the search results.
This compound's Influence on Neuronal Membrane Excitability and Synaptic Transmission
This compound's pharmacological profile suggests effects on neuronal function, particularly in the context of its proposed use as an antiepileptic drug. These effects are believed to involve alterations in neuronal membrane properties and synaptic communication.
Research on the Suppression of Post-Tetanic Potentiation
Post-tetanic potentiation (PTP) is a form of short-term synaptic plasticity characterized by an increase in the efficacy of synaptic transmission following a train of high-frequency stimuli. This phenomenon is generally attributed to a residual buildup of calcium ions in the presynaptic terminal, enhancing neurotransmitter release.
This compound is believed to suppress post-tetanic potentiation at synapses. This suppression would imply an interference with the mechanisms underlying PTP, potentially involving a reduction in the calcium transient during tetanic stimulation or an alteration in the sensitivity of the release machinery to residual calcium. Specific research detailing the experimental findings and the precise mechanism by which this compound achieves this suppression of PTP was not extensively available in the provided search results. However, the belief that this compound exerts this effect is noted as a component of its proposed antiepileptic mechanism.
Studies on the Stabilization of Neuronal Membranes
This compound is thought to stabilize neuronal membranes. Membrane stabilization generally refers to a reduction in the excitability of the neuronal membrane, making it less prone to generating spontaneous action potentials or responding excessively to stimuli.
Impact of this compound on Action Potential Characteristics in Various Excitable Tissues
This compound has been shown to impact the characteristics of action potentials in different excitable tissues, with the most detailed findings available concerning cardiac tissue. Excitable tissues include neurons, muscle cells (skeletal, cardiac, and smooth), and certain endocrine cells, all of which utilize action potentials for signaling.
Studies on mammalian cardiac tissues, including guinea-pig atrial and ventricular muscle and dog Purkinje fibres, have demonstrated that this compound alters action potential morphology. The main effect observed was a depression of the maximum upstroke velocity, consistent with its effects on sodium current. The impact on action potential duration (APD) varied depending on the tissue type:
| Tissue Type | Effect on Action Potential Duration (APD) | Concentration Range (µmol/l) | Reference |
| Guinea-pig Atrial Muscle | Increased APD (at 20% and 90% repol.) | 1-3 | |
| Guinea-pig Ventricular Muscle | Shortened APD (at 20% and 90% repol.) | 1-3 | |
| Dog Purkinje Fibres | Shortened APD (at 50% and 90% repol.) | 0.5-1.0 |
Additionally, this compound (at 1-3 µmol/l) depressed guinea-pig ventricular slow action potentials, with this effect being more pronounced at higher stimulation frequencies. The frequency-dependent effects on action potentials in these cardiac tissues are attributed to the slow recovery of maximum upstroke velocity induced by this compound.
Analysis of Depression in Maximum Upstroke Velocity (Vmax)
This compound has been shown to cause a depression of the maximum upstroke velocity (Vmax) in cardiac tissues. ncats.ioncats.io Vmax is considered an indirect index of the magnitude of the fast inward sodium current (INa), which is crucial for the rapid depolarization phase of the cardiac action potential. ncats.ionih.gov This effect of this compound has been observed in various cardiac tissues, including guinea pig muscles and dog Purkinje fibers. ncats.ioncats.io The depression of Vmax suggests that this compound interferes with sodium channel function, thereby slowing the rate of depolarization. ncats.ionih.gov
Examination of Frequency-Dependent and pH-Dependent Electrophysiological Effects
Studies have indicated that this compound exhibits frequency-dependent effects on cardiac electrophysiology. researchgate.netmcgill.ca Frequency-dependent effects imply that the magnitude of the drug's action is influenced by the heart rate or the frequency of electrical stimulation. For instance, the depression of Vmax induced by some antiarrhythmic drugs, including this compound, can be more pronounced at higher stimulation frequencies. nih.govresearchgate.netmcgill.caresearchgate.net This phenomenon is often associated with the kinetics of drug binding to ion channels, where faster heart rates allow less time for the drug to unbind from its target before the next electrical impulse. nih.gov
While the frequency-dependent effects of this compound have been noted, detailed research specifically on its pH-dependent electrophysiological effects was not prominently found in the search results. However, pH can influence the function of many transmembrane proteins, including ion channels, and affect drug binding, suggesting that pH could potentially modulate this compound's effects. mdpi.comnih.gov Further research would be needed to fully characterize any such pH dependence.
Differential Modulation of Cardiac Action Potential Repolarization Phases (e.g., APD20, APD50, APD90)
The action potential duration (APD) at various levels of repolarization, such as APD20, APD50, and APD90, are critical indicators of cardiac electrical activity and the effects of antiarrhythmic drugs. nih.govunibo.itfrontiersin.org APD20 reflects the early phase of repolarization, APD50 represents the midpoint, and APD90 indicates the final phase of repolarization. nih.govunibo.itnih.gov
Identification and Characterization of this compound's Molecular Binding Targets and Ligand Interactions
Understanding the molecular targets of this compound is crucial for elucidating its pharmacodynamics. Molecular targets are typically proteins or other biomolecules to which a drug directly binds to exert its therapeutic effect. nih.gov
Exploration of Direct and Indirect Receptor or Protein Binding Profiles
This compound is believed to bind to the same receptor site in the sodium channel as other antiarrhythmic drugs like mexiletine and quinidine. ncats.ioncats.io This suggests that its primary molecular target is the voltage-gated sodium channel, which is responsible for initiating the action potential in cardiac cells. ncats.ioicrjournal.com Binding to the sodium channel would explain the observed depression of Vmax. ncats.ioncats.io
Beyond sodium channels, recent research has explored other potential protein interactions for this compound, particularly in the context of cancer research. This compound was identified in a screening of compounds that bind to the NFX1-123 protein. researchgate.netresearchgate.netnih.govsaludcapital.gov.co This interaction was discovered through bioinformatics and proteomic predictive analysis, followed by experimental testing in cervical cancer cell lines. researchgate.netresearchgate.netnih.gov
Mechanistic Insights into Specific Protein-Ligand Interactions (e.g., NFX1-123)
Mechanistic insights into the interaction between this compound and specific proteins provide a deeper understanding of its cellular effects. The interaction with NFX1-123, a splice variant of the NFX1 gene, has been investigated. researchgate.netresearchgate.netnih.goviu.edu NFX1-123 is highly expressed in certain cancers and interacts with the HPV oncoprotein E6, influencing cellular growth, survival, and differentiation. researchgate.netresearchgate.netnih.goviu.eduresearchgate.net
Experimental studies have shown that this compound, along with other compounds like R428 and Ketoconazole, can reduce NFX1-123 protein levels in HPV-positive and HPV-negative cervical cancer cell lines. researchgate.netresearchgate.netnih.govsaludcapital.gov.copubcompare.airesearchgate.net This reduction in NFX1-123 levels was associated with inhibited cellular growth, survival, and migration, and enhanced the cytotoxicity of Cisplatin. researchgate.netresearchgate.netnih.gov While the precise mechanism of this compound's binding to NFX1-123 and how this leads to reduced protein levels requires further detailed study, these findings suggest a direct or indirect interaction that impacts NFX1-123 stability or expression. researchgate.netresearchgate.netnih.govpubcompare.airesearcher.life The interaction with NFX1-123 highlights a potential molecular target for this compound outside of its previously known cardiac electrophysiological effects. researchgate.netresearchgate.netnih.gov
Pharmacokinetic Profile and Metabolic Pathways of Ropitoin
Research on Ropitoin's Absorption, Distribution, and Excretion (ADME) Properties
Research on this compound Hydrochloride has focused on its absorption, distribution, metabolism, and excretion (ADME) properties ontosight.ai. While ADME studies are indicated as a focus of research for this compound ontosight.ai, detailed findings regarding the specific characteristics of its absorption, distribution within tissues, and routes and extent of excretion are not extensively available in the publicly accessible literature based on the conducted searches. Factors influencing drug absorption include the route of administration, the compound's chemical properties, and potential drug-food interactions genomind.com. Distribution involves the movement of a drug from the bloodstream to various tissues and can be influenced by factors such as plasma protein binding, molecular size, polarity, and regional blood flow wikipedia.orggenomind.comyoutube.com. Excretion, the removal of the drug and its metabolites from the body, primarily occurs via the kidneys and liver wikipedia.orggenomind.com.
Comprehensive Elucidation of this compound's Biotransformation and Metabolic Pathways
Biotransformation, or metabolism, is the process by which a drug is chemically altered within the body, primarily occurring in the liver genomind.comyoutube.com. This process can lead to the formation of metabolites, which may be active or inactive nih.gov.
Identification and Characterization of Primary and Secondary Metabolites
Based on the conducted searches, specific primary and secondary metabolites of this compound have not been clearly identified and characterized in detail within the publicly available scientific literature. While a patent mentions compounds such as 5-(2-hydroxyphenyl)-5-phenylhydantoin (B1197318) and 5-(3,4-dihydroxy-1,5-cyclohexadien-1-yl)-5-phenylhydantoin (B1219351) in a list that includes this compound Hydrochloride, their status as confirmed in vivo metabolites of this compound is not explicitly stated or detailed in the search results google.com.
Determination of Specific Enzyme Systems Involved in this compound Metabolism (e.g., Cytochrome P450 Isoforms)
The metabolism of many drugs, including hydantoin (B18101) derivatives, involves enzyme systems, particularly the cytochrome P450 (CYP) enzymes nih.govresearchgate.netnih.govresearchgate.net. For example, studies on the metabolism of other hydantoin-related compounds like phenytoin (B1677684) and ropinirole (B1195838) indicate the involvement of various CYP isoforms such as CYP1A2, CYP2C9, CYP2C19, and CYP3A nih.govresearchgate.netnih.gov. While it is likely that this compound, being a hydantoin derivative, undergoes metabolism mediated by cytochrome P450 enzymes, the specific enzyme systems and isoforms definitively responsible for this compound's biotransformation are not detailed in the search results researchgate.net.
Pharmacokinetic Modeling and Predictive Simulations for this compound Disposition
Pharmacokinetic modeling and predictive simulations are valuable tools used to understand and predict the disposition of a drug within an organism based on factors such as dose, time, and physiological parameters justia.comfrontiersin.orgrogelcancercenter.org. These models can help in predicting drug concentration profiles over time and in different tissues. Based on the conducted searches, specific published data or detailed research findings on pharmacokinetic modeling and predictive simulations specifically for this compound disposition are not available in the public domain. While in silico methods can be used to estimate pharmacokinetic properties researchgate.netresearcher.liferesearchgate.net, and pharmacokinetic modeling is a general practice in drug development justia.comfrontiersin.orgrogelcancercenter.org, specific models and simulations for this compound were not found in the search results.
Structure Activity Relationship Sar Analyses of Ropitoin and Its Analogues
Systematic Synthetic Modifications and Derivatization Strategies for SAR Elucidation
The synthesis of Ropitoin itself involves the alkylation of a hydantoin (B18101) precursor. uc.ptarchive.orgtheswissbay.ch This suggests that one key area for derivatization is the nitrogen atom of the hydantoin ring, where the propyl-phenylpiperidine chain is attached. Varying the length and nature of this linker, as well as modifications to the terminal piperidine (B6355638) ring and its phenyl substituent, would likely be explored.
Another significant area for modification is the substituents at the 5-position of the hydantoin ring, which in this compound are a 4-methoxyphenyl (B3050149) and a phenyl group. nih.govfda.gov Altering these aromatic rings, such as introducing different substituents (e.g., halogens, alkyl groups, hydroxyl groups) or replacing them with other cyclic or acyclic systems, would provide insights into the electronic and steric requirements at this position for activity. Studies on other hydantoin derivatives have explored modifications to the core heterocyclic ring and its substituents to understand their impact on various biological activities, including antiarrhythmic and anticonvulsant properties. researchgate.netresearchgate.netnih.gov
Furthermore, modifications to the hydantoin ring itself, such as isosteric replacements or alterations to the carbonyl groups, could be investigated to understand the role of the central scaffold in binding and activity.
Systematic synthetic modifications would involve preparing a series of this compound analogues, each with a specific structural change. These analogues would then be evaluated for their biological activity, typically their antiarrhythmic effects, to establish correlations between structural variations and observed activity. While specific data tables detailing the activities of this compound analogues were not extensively found, a typical SAR study would involve synthesizing a range of analogues and measuring their potency in relevant biological assays.
| Analogue Structure (Illustrative) | Modification | Observed Activity (Illustrative) |
| This compound (Parent Compound) | - | Baseline Antiarrhythmic Activity |
| Analogue A | Alteration in the propyl linker length | Increased/Decreased Activity |
| Analogue B | Substitution on the terminal phenyl ring | Modified Potency/Selectivity |
| Analogue C | Replacement of a phenyl group at the 5-position | Loss/Retention of Activity |
Delineation of Pharmacophoric Requirements and Structural Determinants for this compound's Biological Activity
The pharmacophore of a compound represents the essential steric and electronic features necessary for its optimal interaction with a specific biological target and for eliciting its biological response. Based on this compound's structure and its activity as an antiarrhythmic agent acting on sodium channels, the pharmacophoric requirements would involve specific elements within the molecule that are critical for binding to the sodium channel receptor site. ncats.io
As a diphenylhydantoin derivative, the hydantoin ring system, along with the two aromatic rings at the 5-position, are likely key structural determinants for interaction with the target. The nature and position of substituents on these phenyl rings, such as the methoxy (B1213986) group in this compound, can influence the electronic distribution and steric profile, thereby affecting binding affinity and activity.
The propyl-phenylpiperidine chain attached to the hydantoin nitrogen also plays a crucial role. The basic nitrogen in the piperidine ring is likely involved in ionic interactions or hydrogen bonding with the target site. The length and flexibility of the propyl linker would influence the optimal positioning of the piperidine ring for interaction. The phenyl substituent on the piperidine ring could contribute through pi-pi interactions or hydrophobic contacts.
SAR studies would aim to delineate which of these features are essential for activity. For instance, removing or modifying the methoxy group, changing the nature or position of the aromatic rings, or altering the basicity or spatial arrangement of the nitrogen in the side chain would provide insights into the pharmacophoric requirements. The observation that this compound is believed to bind to the same receptor site in the sodium channel as mexiletine (B70256) and quinidine, which are also antiarrhythmic agents, suggests that there might be common pharmacophoric features among these compounds despite their structural differences. ncats.io Molecular docking studies, as mentioned in the context of this compound research, can provide a structural explanation of SAR by modeling the interaction of the ligand with the target site and identifying key contact points and favorable interactions. researcher.life
Application of Computational Chemistry and Molecular Dynamics Simulations in SAR Investigations
Computational chemistry and molecular dynamics simulations are powerful tools that complement experimental SAR studies, providing a deeper understanding of the molecular basis of activity. These methods can be applied to this compound and its analogues to gain insights into their behavior at the molecular level.
Molecular docking is a widely used computational technique that predicts the preferred orientation (binding pose) of a ligand within the binding site of a target protein. hhs.govnih.gov By docking this compound and its analogues to a model of the sodium channel binding site, researchers can assess the likelihood of binding and identify the key interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) that contribute to binding affinity. This can help explain observed differences in activity among analogues and guide the design of new compounds with improved binding characteristics. Molecular docking has been used to provide structural explanations of SAR in studies involving this compound. researcher.life
Other computational techniques, such as quantitative structure-activity relationship (QSAR) modeling, can also be applied. QSAR methods use mathematical models to correlate structural descriptors of a series of compounds with their biological activities, allowing for the prediction of activity for new, untested compounds. hhs.govnih.gov While specific QSAR models for this compound were not detailed, the principles of QSAR could be applied to a dataset of this compound analogues and their antiarrhythmic activities to build predictive models.
The integration of synthetic chemistry, biological testing, and computational approaches like molecular docking and MD simulations provides a comprehensive strategy for elucidating the SAR of this compound and guiding the rational design of novel antiarrhythmic agents.
Therapeutic Potential and Mechanistic Insights of Ropitoin Applications
Advanced Mechanistic Studies of Ropitoin as an Antiarrhythmic Agent
This compound has been identified as an example of an antiarrhythmic hydantoin (B18101). wikipedia.org Antiarrhythmic agents function through various mechanisms to regulate cardiac rhythm, often involving the modulation of ion channels that govern the cardiac action potential. nih.govfrontiersin.orgderangedphysiology.com While the classification of antiarrhythmic drugs, such as the Vaughan-Williams system, details different classes based on their primary mechanisms like sodium channel blockade, potassium channel blockade, or calcium channel blockade nih.govderangedphysiology.com, specific advanced mechanistic studies focusing exclusively on this compound's antiarrhythmic properties were not extensively detailed in the reviewed literature. Research in this area often involves complex electrophysiological simulations and experimental models to understand drug interactions with cardiac ion channels and their impact on impulse generation and conduction. plos.org
Neuropharmacological Investigations of this compound in Antiepileptic Research
As a hydantoin derivative, this compound belongs to a class of compounds that includes established anticonvulsants like phenytoin (B1677684). wikipedia.org Hydantoin derivatives have historically been investigated for their potential in treating seizure disorders, primarily through neuropharmacological mechanisms involving the modulation of neuronal excitability. wikipedia.orgmdpi.com Antiepileptic drug research explores various targets within the central nervous system, including voltage-gated ion channels (such as sodium and calcium channels), neurotransmitter systems (like GABAergic and glutamatergic pathways), and synaptic function. mdpi.comresearchgate.netsgul.ac.uk While the structural relationship of this compound to known antiepileptic agents suggests a potential area of investigation, detailed neuropharmacological studies specifically focused on this compound's efficacy and mechanisms in antiepileptic research were not prominently featured in the available research findings. Current antiepileptic research also focuses on combination therapies and identifying new targets. mdpi.comijopp.org
Exploration of Novel Therapeutic Avenues: this compound in Oncology Research
Recent research has explored the potential of this compound in oncology, particularly in the context of cancers expressing high levels of the NFX1-123 protein. nih.govresearchgate.netnih.gov These investigations have provided insights into this compound's effects on cancer cells at a molecular and cellular level.
Research on Modulation of NFX1-123 Protein Levels and Related Cellular Processes in Cancer
Studies have identified NFX1-123 as a splice variant isoform of the NFX1 gene, which is highly expressed in certain cancers, including cervical cancer, and interacts with the HPV oncoprotein E6 to influence cellular growth, longevity, and differentiation. nih.govresearchgate.netnih.govresearchgate.netiu.edu In silico screening and subsequent in vitro experiments identified this compound as one of the compounds capable of reducing NFX1-123 protein levels in both HPV-positive and HPV-negative cervical cancer cell lines. nih.govresearchgate.netnih.govpubcompare.ai This modulation of NFX1-123 protein levels by this compound suggests a potential mechanism by which it may exert anti-cancer effects in tumors where this protein is overexpressed. nih.govnih.gov
Studies on this compound's Efficacy in Inhibiting Cancer Cell Growth, Survival, and Migration
Experimental studies using cervical cancer cell lines (such as CaSki, SiHa, C33A, and HeLa) have demonstrated that treatment with this compound can inhibit cellular growth, survival, and migration. nih.govnih.gov These effects were observed to be dose-dependent. nih.gov Assays such as MTT were used to assess growth and viability, while wound healing and migration assays were employed to quantify the impact on cell migration. nih.gov The reduction in NFX1-123 protein levels is hypothesized to contribute to these observed inhibitory effects on cancer cell phenotypes. nih.govnih.gov
Here is a summary of findings on this compound's effects on cancer cell lines:
| Cancer Cell Line (Source) | Observed Effect of this compound Treatment | Relevant Assays Used |
| CaSki (Cervical Cancer) | Reduced NFX1-123 protein levels, Inhibited growth, survival, migration | Western blot, MTT, Wound healing, Migration assay |
| SiHa (Cervical Cancer) | Reduced NFX1-123 protein levels, Inhibited growth, survival, migration | Western blot, MTT, Wound healing, Migration assay |
| C33A (Cervical Cancer) | Inhibited colony formation (survival/growth) | Clonogenic assay |
| HeLa (Cervical Cancer) | Inhibited colony formation (survival/growth) | Clonogenic assay |
Evaluation of Synergistic Effects with Established Chemotherapeutic Agents
Research has also explored the potential for this compound to enhance the effectiveness of established chemotherapeutic agents. Studies in HPV-positive and HPV-negative cervical cancer cell lines indicated that this compound treatment enhanced the cytotoxicity of Cisplatin. nih.govresearchgate.netnih.gov This suggests a potential synergistic effect when this compound is used in combination with Cisplatin in these cancer types. nih.govnih.gov Synergistic effects in cancer treatment, where the combined effect of two or more agents is greater than the sum of their individual effects, are a key area of oncology research aimed at improving treatment outcomes and potentially reducing the required doses of conventional chemotherapies. cancerresearch.orgfrontiersin.orgprimrmed.comnih.govnih.gov
Emerging Research into this compound's Potential in Other Neurological or Pathophysiological States
Preclinical Toxicology and Safety Pharmacology Research of Ropitoin
Comprehensive Assessment of Ropitoin's Toxicological Profile in Preclinical Animal Models
There is no publicly available information regarding the toxicological profile of this compound in preclinical animal models. Standard preclinical toxicology studies typically involve a range of assessments to identify potential adverse effects. These studies are crucial for determining the No-Observed-Adverse-Effect Level (NOAEL), which helps establish a safe starting dose for human clinical trials. The process generally includes acute, sub-chronic, and chronic toxicity studies in various animal species. However, no such data has been published for this compound.
Table 1: Status of Preclinical Toxicological Data for this compound
| Study Type | Status | Findings |
|---|---|---|
| Acute Toxicity | Data Not Available | No LD50 or acute toxicity data has been published. |
| Sub-chronic Toxicity | Data Not Available | Information on repeated dose toxicity is not available. |
| Chronic Toxicity | Data Not Available | Long-term toxicity studies have not been reported. |
| Carcinogenicity | Data Not Available | No carcinogenicity assessment is publicly accessible. |
| Reproductive Toxicology | Data Not Available | Studies on developmental and reproductive effects are not available. |
Dedicated Safety Pharmacology Studies Focusing on this compound's Cardiopulmonary and Central Nervous System Effects
Information on dedicated safety pharmacology studies for this compound is not available. The core battery of safety pharmacology studies is designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions. Regulatory guidelines mandate the evaluation of effects on the cardiovascular, respiratory, and central nervous systems.
While this compound is known to be an antiarrhythmic agent, specific safety studies detailing its broader effects on the cardiopulmonary and central nervous systems are absent from the scientific literature.
Table 2: Status of Safety Pharmacology Data for this compound
| System | Study Type | Status | Findings |
|---|---|---|---|
| Cardiovascular | hERG Assay | Data Not Available | No information on potential for QT interval prolongation. |
| In vivo Cardiovascular Studies (e.g., in dogs, primates) | Data Not Available | No data on effects on blood pressure, heart rate, or ECG parameters. | |
| Central Nervous | Functional Observational Battery (FOB) / Irwin Test | Data Not Available | No data on neurobehavioral effects. |
| Respiratory | Plethysmography | Data Not Available | No data on effects on respiratory rate or tidal volume. |
Genetic Toxicology Investigations and Mutagenicity Assessments of this compound
There are no published genetic toxicology or mutagenicity assessments for this compound. Genetic toxicology studies are essential to determine if a drug candidate can cause damage to DNA, which could lead to mutations and potentially cancer. A standard battery of tests is typically required, including an in vitro bacterial reverse mutation assay (Ames test) and an in vitro assessment of chromosomal damage in mammalian cells.
The absence of this data means the mutagenic and genotoxic potential of this compound has not been publicly characterized.
Table 3: Status of Genetic Toxicology Data for this compound
| Assay Type | Purpose | Status | Findings |
|---|---|---|---|
| Ames Test (Bacterial Reverse Mutation Assay) | Detects gene mutations | Data Not Available | No information on point mutagenicity. |
| In vitro Mammalian Cell Chromosomal Aberration Test | Detects chromosomal damage | Data Not Available | No information on clastogenic potential. |
| In vivo Micronucleus Test | Detects chromosomal damage in living animals | Data Not Available | No in vivo genotoxicity data is available. |
Advanced Methodologies in Ropitoin Academic Research
In Vitro Experimental Models for Ropitoin Evaluation
In vitro studies are crucial for understanding the cellular and molecular effects of this compound. These models allow for controlled investigations into specific mechanisms of action and interactions at the cellular level.
Utilization of Various Cell Line-Based Assays (e.g., HEK-293, Human Papillomavirus-Positive and Negative Cervical Cancer Cell Lines)
Cell line-based assays are widely used in this compound research. Human Embryonic Kidney (HEK-293) cells are a common choice due to their ease of growth and transfection efficiency, making them suitable for various cell-based applications, including high-throughput screening. Studies have also utilized both Human Papillomavirus-positive (HPV+) and Human Papillomavirus-negative (HPV-) cervical cancer cell lines, such as C33A (HPV-), CaSki (HPV+), SiHa (HPV+), and HeLa (HPV+), to investigate this compound's effects on cancer cell growth, survival, and migration. These cell lines serve as models to evaluate the compound's potential therapeutic effects in the context of cervical cancer.
Research using cervical cancer cell lines has shown that this compound can reduce the protein levels of NFX1-123, a splice variant isoform of the NFX1 gene that is highly expressed in cervical cancers caused by HPV. This reduction in NFX1-123 protein levels was associated with inhibited cellular growth, survival, and migration in these cell lines. This compound was also found to enhance the cytotoxicity of Cisplatin, a common chemotherapy drug for cervical cancer, in these in vitro models.
Investigations with Isolated Mammalian Cardiac Tissue Preparations (e.g., Guinea-Pig Atrial and Ventricular Muscle, Dog Purkinje Fibers)
Isolated mammalian cardiac tissue preparations are employed to study the direct effects of this compound on cardiac electrophysiology and contractility. Tissues such as guinea-pig atrial and ventricular muscle, and dog Purkinje fibers, are used because they exhibit electrical and mechanical properties relevant to the study of antiarrhythmic agents.
While specific findings for this compound on these isolated tissues were not detailed in the provided search results, the use of such preparations with other antiarrhythmic agents like dridocainide demonstrates the methodology. Studies on dridocainide, another antiarrhythmic agent, in canine cardiac Purkinje fibers and guinea-pig papillary muscle preparations have shown effects on action potential parameters, such as the maximum velocity of action potential upstroke (Vmax) and action potential duration. These types of studies provide insights into how compounds like this compound might interact with ion channels and affect the electrical activity of cardiac tissue.
Application of Electrophysiological Techniques (e.g., Patch-Clamp, Microelectrode Recording)
Electrophysiological techniques are essential for a detailed understanding of this compound's effects on cellular electrical activity, particularly its interaction with ion channels. Patch-clamp and microelectrode recording are gold-standard techniques in this field.
Implementation of Biochemical and Molecular Assays (e.g., Western Blotting, RT-PCR, Cellular Proliferation and Migration Assays)
Biochemical and molecular assays are utilized to investigate the effects of this compound at the protein and gene expression levels, as well as its impact on fundamental cellular processes like proliferation and migration. Techniques such as Western blotting, RT-PCR, and cellular proliferation and migration assays are commonly employed.
Western blotting is used to detect and quantify specific proteins in cell lysates or tissue samples, providing information on protein expression levels. RT-PCR (Reverse Transcription-Polymerase Chain Reaction), including quantitative RT-PCR (RT-qPCR), is used to measure the mRNA levels of specific genes, indicating transcriptional changes. Cellular proliferation assays, such as MTT or Cell Counting Kit-8 (CCK-8) assays, measure the rate of cell growth and division. Migration assays, such as wound healing or Transwell assays, assess the ability of cells to move, which is relevant in processes like cancer metastasis.
Studies using these assays have shown that this compound treatment can lead to decreased levels of the NFX1-123 protein in cervical cancer cell lines, as detected by Western blot. Furthermore, cellular proliferation and migration assays have demonstrated that this compound can inhibit the growth and migration of these cancer cells.
Sophisticated Analytical and Bioanalytical Techniques for this compound Quantification
Accurate and reliable quantification of this compound and its metabolites is crucial for understanding its behavior in various systems. This is achieved through the development and application of sophisticated analytical and bioanalytical techniques.
Development and Validation of Chromatographic and Spectroscopic Methods (e.g., LC-MS/MS) for this compound and Metabolites
The development and validation of chromatographic and spectroscopic methods, particularly Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS), are fundamental for the precise measurement of this compound and its related metabolic products. LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of mass spectrometry, making it a widely used technique for quantifying drug molecules and metabolites in complex biological matrices. resolvemass.ca Method validation is a critical process to ensure that these analytical methods are reliable and consistently produce accurate results. researchgate.net Validation typically involves assessing parameters such as linearity, sensitivity, accuracy, precision, recovery, and selectivity. eurl-pesticides.eunih.gov For instance, a validated LC-MS/MS method for the simultaneous determination of various compounds in spices demonstrated satisfactory results for linearity, sensitivity, repeatability, recovery, and selectivity. eurl-pesticides.eu Similarly, a validated LC-MS/MS method for quantifying amino acids and metabolites in human plasma showed excellent linearity, precision, and accuracy. nih.gov The development of such methods for this compound would involve optimizing chromatographic conditions (e.g., column type, mobile phase gradient) and mass spectrometry parameters (e.g., ionization mode, multiple reaction monitoring transitions) to achieve optimal separation and detection of this compound and its known or anticipated metabolites. eurl-pesticides.eunih.gov
Application of Computational and In Silico Approaches in this compound Research
Computational and in silico approaches play a significant role in this compound research by providing predictive insights and guiding experimental studies. These methods leverage computational power to model biological systems and predict the behavior and interactions of this compound.
Molecular Docking and Virtual Drug Screening for Target Identification and Ligand Prioritization
Molecular docking and virtual drug screening are powerful in silico techniques used to predict the binding affinity and interaction modes of small molecules, such as this compound, with biological targets, typically proteins. frontiersin.orgmdpi.com Molecular docking simulates the binding process of a ligand (this compound) to a receptor (a potential protein target) to predict the preferred orientation and conformation of the ligand within the binding site. mdpi.comswri.org This provides insights into the potential molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the complex. Virtual screening involves computationally evaluating large libraries of compounds against a specific target to identify potential binders. frontiersin.orgswri.org In the context of this compound research, these techniques can be applied for target identification, where this compound is screened against a panel of potential protein targets to identify those it is most likely to interact with. frontiersin.org This can help elucidate this compound's mechanism of action. Furthermore, virtual screening can be used for ligand prioritization, where computational methods are used to rank potential this compound analogs or related compounds based on their predicted binding affinity to a known target. researcher.life Software tools like AutoDock Vina and Glide are commonly used for molecular docking and virtual screening. mdpi.comnih.gov Studies have successfully employed molecular docking and virtual screening to identify potential inhibitors for various targets. mdpi.comresearcher.lifenih.gov
Predictive Modeling of Biological Activity, ADME, and Toxicity
Chemical Synthesis and Derivatization Strategies of Ropitoin
Historical and Current Established Synthetic Pathways for Ropitoin Elaboration
A described synthetic route for this compound involves the alkylation of a hydantoin (B18101) intermediate with a chloride compound. Specifically, the synthesis is accomplished by alkylating intermediate 77 with chloride 78 using sodium methoxide (B1231860) as a base. theswissbay.charchive.org This reaction leads to the formation of the this compound structure, denoted as 79 in some chemical literature. theswissbay.charchive.org
While specific detailed historical pathways are not extensively described in the provided sources, the general approach of alkylating a substituted hydantoin appears to be an established method for its synthesis. Hydantoin derivatives in general can be synthesized through various methods, including condensation reactions involving urea (B33335) and glyoxylic acid or similar reagents. atamanchemicals.comwikipedia.org The Bucherer-Bergs reaction, which involves the condensation of a cyanohydrin with ammonium (B1175870) carbonate, is another known method for synthesizing hydantoins. atamanchemicals.comwikipedia.org
Development of Novel Synthetic Methodologies for this compound Analogues and Libraries
The provided information does not detail specific novel synthetic methodologies specifically for this compound analogues or the creation of this compound libraries. However, the broader field of hydantoin chemistry is an active area of research for developing new compounds with diverse biological activities. researchgate.net Hydantoin derivatives are explored for various applications, including pharmaceuticals and agrochemicals. researchgate.net Research into novel synthetic methods for hydantoin derivatives often focuses on modifying the substituents on the hydantoin ring or the attached side chains to explore structure-activity relationships. researchgate.net
The synthesis of analogues of various drug compounds is a common practice to modify pharmacological properties. theswissbay.charchive.org This suggests that efforts to synthesize this compound analogues would likely involve variations of the established alkylation or other hydantoin synthesis methods, introducing different substituents at key positions of the molecule.
Current Challenges, Translational Prospects, and Future Research Directions for Ropitoin
Identifying and Addressing Methodological and Scientific Limitations in Current Ropitoin Research
Current research on this compound, based on available information, appears to have explored its effects in specific preclinical models, notably in mammalian cardiac tissues for its antiarrhythmic activity and in cervical cancer cell lines for its potential anti-cancer effects. nih.govnih.gov While these studies provide valuable initial insights, a comprehensive understanding of methodological and scientific limitations across the entirety of this compound research is challenging to ascertain from the available literature.
General limitations in antiarrhythmic studies have been acknowledged in the broader scientific context, though specific limitations directly tied to this compound's antiarrhythmic research methodology are not explicitly detailed in the examined sources. mcgill.ca Similarly, while general challenges exist in drug discovery methodologies, such as computational costs and approximations in molecular simulations, specific methodological limitations encountered uniquely within this compound research are not prominently reported. researchgate.net
Addressing limitations in future this compound research would likely involve applying more standardized and rigorous experimental protocols across different studies and research groups. For instance, ensuring consistency in the concentrations and treatment durations used in cellular and tissue-based studies would facilitate comparison and validation of findings. Furthermore, a more detailed reporting of experimental methodologies, including sample sizes, statistical approaches, and criteria for evaluating responses, would enhance the reproducibility and reliability of research outcomes.
Harnessing Translational Potential of this compound from Preclinical Findings to Clinical Applications
The preclinical findings on this compound suggest potential translational avenues in two primary areas: arrhythmias and cancer.
In the realm of cardiac electrophysiology, preclinical studies in guinea-pig atrial and ventricular muscle, and dog Purkinje fibres, demonstrated that this compound can depress the maximum upstroke velocity of the action potential in a frequency-dependent manner. nih.gov It also influenced the recovery from inactivation of maximum upstroke velocity and altered action potential duration in a tissue-specific manner. nih.gov These findings provide a basis for the potential translation of this compound as an antiarrhythmic agent, suggesting it may modulate ion channels critical for cardiac electrical activity. However, the specific steps and challenges involved in translating these early preclinical cardiac findings into clinical applications for arrhythmias are not detailed in the available information.
More recent preclinical research has uncovered a potential new translational path for this compound in oncology, specifically in cervical cancer. In silico screening identified this compound as a compound with binding affinity for NFX1-123, a protein highly expressed in HPV-associated cervical cancers. nih.govresearchgate.netresearchgate.netresearchgate.net Subsequent experimental studies in HPV- and HPV+ cervical cancer cell lines demonstrated that this compound treatment reduced NFX1-123 protein levels, inhibited cellular growth, survival, and migration, and enhanced the cytotoxicity of Cisplatin. nih.govresearchgate.netresearchgate.netresearchgate.net These compelling preclinical results highlight the potential of repurposing or developing this compound for cervical cancer therapy, particularly in cases with high NFX1-123 expression. The translational potential here lies in further investigating this compound's efficacy in relevant animal models of cervical cancer and exploring its mechanisms of action in more detail to pave the way for potential clinical studies.
Translating preclinical findings to clinical applications is a complex process that involves numerous stages, including detailed pharmacokinetic and pharmacodynamic profiling, formulation development, and rigorous safety and efficacy testing in clinical trials. While general principles of preclinical to clinical translation exist, the specific considerations and challenges for this compound in either cardiac or oncology applications require further dedicated investigation. nih.govnih.gov
Elucidation of Additional Molecular Targets and Signaling Pathways Modulated by this compound
Based on the available research, two primary molecular targets or protein interactions have been associated with this compound's pharmacological actions.
Firstly, its classification and observed effects as an antiarrhythmic agent strongly suggest an interaction with voltage-gated ion channels, particularly sodium channels, given its effect on the maximum upstroke velocity of cardiac action potentials. nih.gov This is consistent with the known mechanisms of action of many antiarrhythmic drugs. ontosight.ai While the search results confirm this likely interaction, a detailed mapping of specific ion channel subtypes modulated by this compound and the precise nature of this modulation (e.g., open channel block, inactivated state block) is not extensively described.
Secondly, recent research has identified NFX1-123 as a binding partner for this compound in the context of cervical cancer. nih.govresearchgate.netresearchgate.netresearchgate.net This interaction is associated with a reduction in NFX1-123 protein levels and subsequent inhibition of cancer cell growth and survival. nih.govresearchgate.netresearchgate.netresearchgate.net This finding points to a novel molecular target for this compound beyond its previously explored cardiac effects.
Beyond these two identified areas, the extent to which this compound modulates other molecular targets or signaling pathways is not clearly elucidated in the provided information. General signaling pathways, such as the Rho/ROCK pathway involved in neuronal regeneration or various pathways affected by HPV oncoproteins in cancer, are mentioned in the broader context of the cited research, but a direct modulatory role of this compound on these specific pathways is not detailed. researchgate.netresearchgate.netnih.gov
Future research should aim to comprehensively identify additional molecular targets and signaling pathways modulated by this compound using advanced techniques such as unbiased target identification screens, proteomic analysis, and detailed biochemical and cell signaling studies. Understanding the full spectrum of this compound's molecular interactions is crucial for fully characterizing its pharmacological profile and identifying potential new therapeutic applications or off-target effects.
Q & A
Q. How to design a longitudinal study assessing this compound's chronic toxicity and resistance mechanisms?
- Methodological Answer :
- Time-Points : Include multiple intervals (e.g., 4, 12, 24 weeks) to capture adaptive responses.
- Endpoint Diversity : Measure organ-specific toxicity (histopathology), resistance markers (e.g., ABC transporter upregulation), and plasma concentrations.
- Ethical Oversight : Follow ARRIVE guidelines for animal welfare and data transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
